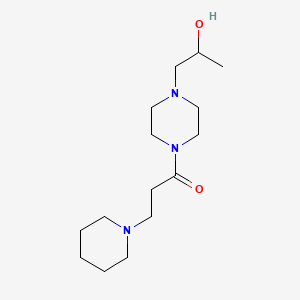
1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring and a piperazine ring, which are connected through a propionyl group and a hydroxypropyl group, respectively. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine typically involves the following steps:
Formation of the Piperidinopropionyl Intermediate: This step involves the reaction of piperidine with a suitable acylating agent, such as propionyl chloride, under basic conditions to form the piperidinopropionyl intermediate.
Formation of the Hydroxypropylpiperazine Intermediate: This step involves the reaction of piperazine with a suitable alkylating agent, such as 2-chloropropanol, under basic conditions to form the hydroxypropylpiperazine intermediate.
Coupling Reaction: The final step involves the coupling of the two intermediates under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group in the propionyl moiety can be reduced to form an alcohol derivative.
Substitution: The piperidine and piperazine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketone or carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine and piperazine derivatives.
Applications De Recherche Scientifique
1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various biological pathways.
Pharmacology: It is studied for its potential effects on neurotransmitter systems and receptor binding.
Biochemistry: It is used as a tool compound to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. Additionally, it can inhibit or activate enzymes involved in various metabolic processes, thereby exerting its effects on cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Piperidinopropionyl)-4-(2-hydroxyethyl)piperazine: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
1-(3-Piperidinopropionyl)-4-(2-methoxypropyl)piperazine: Similar structure but with a methoxypropyl group instead of a hydroxypropyl group.
1-(3-Piperidinopropionyl)-4-(2-chloropropyl)piperazine: Similar structure but with a chloropropyl group instead of a hydroxypropyl group.
Uniqueness
1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine is unique due to its specific combination of functional groups, which allows it to interact with a wide range of biological targets. Its hydroxypropyl group provides additional hydrogen bonding capabilities, enhancing its binding affinity and specificity compared to similar compounds.
Propriétés
Numéro CAS |
110187-51-4 |
|---|---|
Formule moléculaire |
C15H29N3O2 |
Poids moléculaire |
283.41 g/mol |
Nom IUPAC |
1-[4-(2-hydroxypropyl)piperazin-1-yl]-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H29N3O2/c1-14(19)13-17-9-11-18(12-10-17)15(20)5-8-16-6-3-2-4-7-16/h14,19H,2-13H2,1H3 |
Clé InChI |
ONHWKNDTNOTSFV-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCN(CC1)C(=O)CCN2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


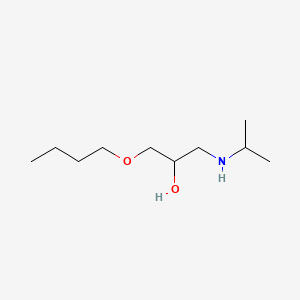


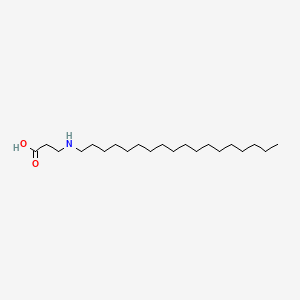
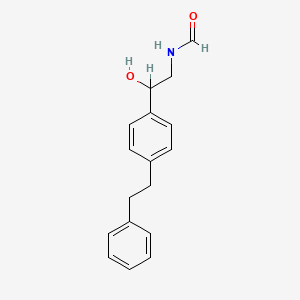

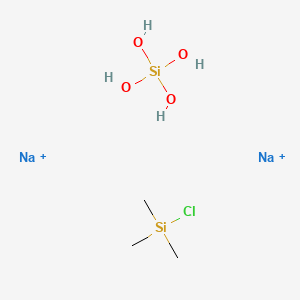
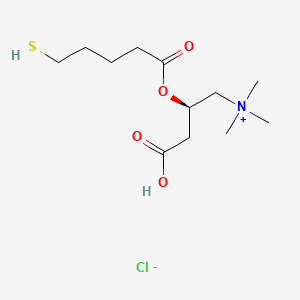
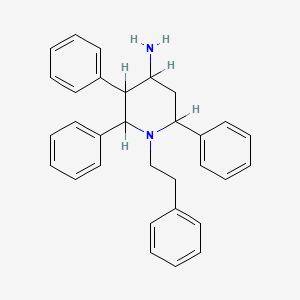
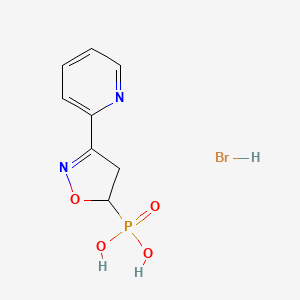

![methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate](/img/structure/B12757098.png)


